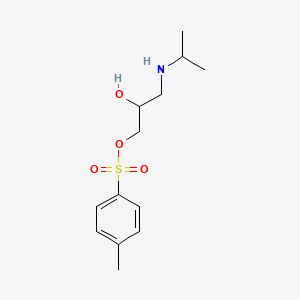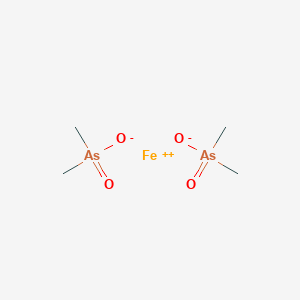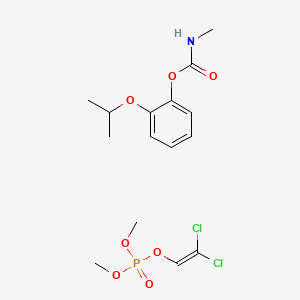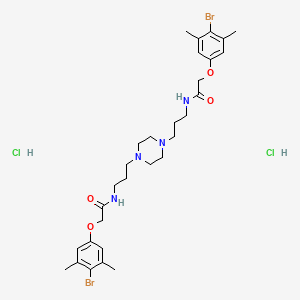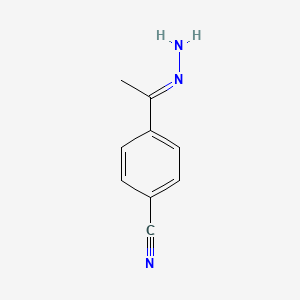
Benzonitrile, 4-(1-hydrazonoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanoacetophenone hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from 4-cyanoacetophenone and hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanoacetophenone hydrazone typically involves the condensation reaction between 4-cyanoacetophenone and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-cyanoacetophenone hydrazone are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanoacetophenone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown potential as an antimicrobial and antitubercular agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-cyanoacetophenone hydrazone involves its interaction with specific molecular targets and pathways. In anticancer applications, it induces cell death through apoptosis and autophagy pathways. The compound interacts with cellular proteins and enzymes, leading to the activation of caspases and other apoptotic factors . This results in the programmed cell death of cancer cells, making it a promising candidate for further drug development .
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl-2-hydrazinylthiazoles: These compounds are synthesized from 4-cyanoacetophenone and have shown significant anticancer activity.
Hydrazone-Schiff Bases: These compounds are derived from hydrazones and exhibit various biological activities, including antimicrobial and antioxidant properties.
Uniqueness: 4-Cyanoacetophenone hydrazone stands out due to its specific structural features and the presence of the cyano group, which enhances its reactivity and potential biological activity. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a unique and valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
93480-05-8 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
4-ethanehydrazonoylbenzonitrile |
InChI |
InChI=1S/C9H9N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5H,11H2,1H3/b12-7+ |
InChI-Schlüssel |
HFJZXQZKSPYGIZ-KPKJPENVSA-N |
Isomerische SMILES |
C/C(=N\N)/C1=CC=C(C=C1)C#N |
Kanonische SMILES |
CC(=NN)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




